2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-phenyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-20(23)22-12-10-17-8-9-19(14-18(17)15-22)21-26(24,25)13-11-16-6-4-3-5-7-16/h3-9,14,21H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOYJKXEORJMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential therapeutic applications in various diseases such as obesity, sleep disorders, and autoimmune conditions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydroisoquinoline core with a phenyl group and a propionyl substituent, contributing to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Orexin Receptor Antagonism : The compound acts as a non-peptide antagonist of human orexin receptors (OX1 and OX2), which are implicated in regulating arousal, appetite, and sleep. This mechanism suggests potential applications in treating sleep disorders and obesity .
- Anti-inflammatory Effects : Research indicates that tetrahydroisoquinoline derivatives exhibit anti-inflammatory properties. The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases .
- Neuroprotective Properties : Some studies suggest that these compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Table 1: Summary of Biological Activities
Recent Research Highlights
- Study on Orexin Receptors : A study demonstrated that the compound effectively antagonizes orexin receptors, leading to decreased food intake and increased sleep duration in animal models. This suggests its potential use in obesity management and sleep disorders .
- Anti-inflammatory Mechanisms : In a model of rheumatoid arthritis, the compound significantly reduced inflammation markers and improved joint function. This highlights its therapeutic potential for autoimmune conditions .
- Neuroprotective Effects : Another study showed that treatment with tetrahydroisoquinoline derivatives resulted in reduced levels of oxidative stress markers in neuronal cells, indicating protective effects against neurodegenerative processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
Key structural analogues include derivatives described in Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor (). These compounds share the tetrahydroisoquinoline scaffold but differ in substituents, influencing their pharmacological profiles. A comparative analysis is summarized below:
Key Observations :
- Position 7 Modifications: The target compound’s ethanesulfonamide group distinguishes it from esters (e.g., butanoate in 25) or sulfonate derivatives (e.g., methanesulfonate in 26). Sulfonamides generally enhance metabolic stability compared to esters, which may hydrolyze in vivo .
- Propionyl vs.
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
The ethanesulfonamide group may improve solubility and bioavailability compared to bulkier sulfonate esters (e.g., Compound 26) .
Physicochemical Metrics
| Property | Target Compound | Compound 25 (Butanoate) | Compound 28 (Trifluoroethoxy) |
|---|---|---|---|
| Molecular Weight | ~440 g/mol (estimated) | ~550 g/mol | ~530 g/mol |
| LogP (Predicted) | ~2.5 | ~3.8 | ~3.2 |
| Hydrogen Bond Acceptors | 5 | 7 | 6 |
Implications :
- The target compound’s lower LogP (predicted) suggests improved aqueous solubility compared to more lipophilic analogues like Compound 24.
- Reduced molecular weight may enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
